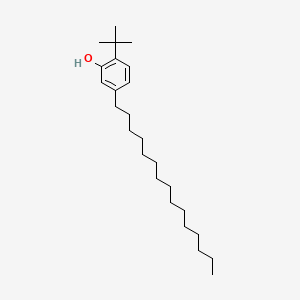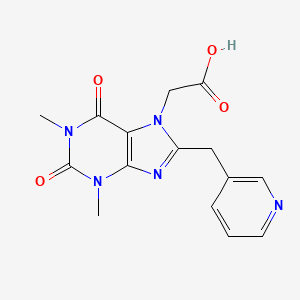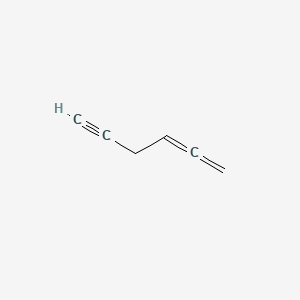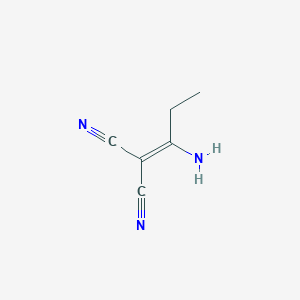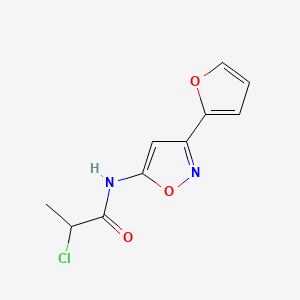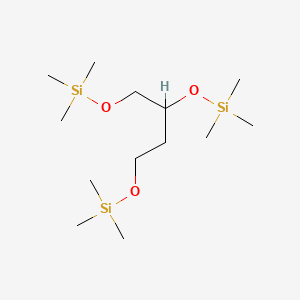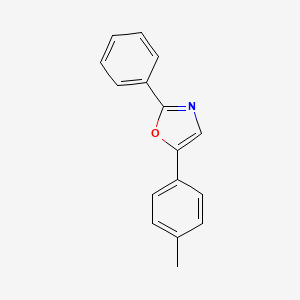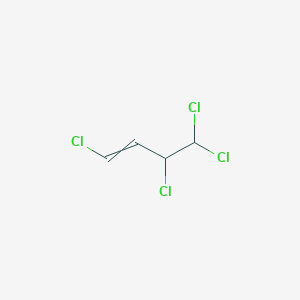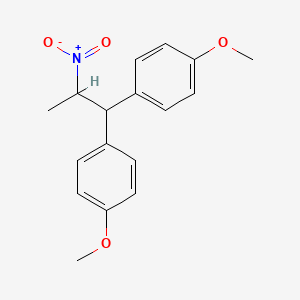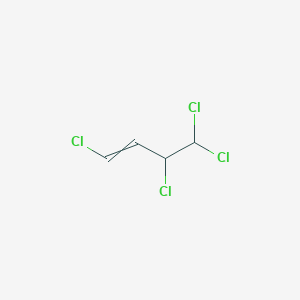
4-(Chloromethanesulfonyl)-2-nitrophenyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethanesulfonyl)-2-nitrophenyl thiocyanate is an organic compound that features a thiocyanate group attached to a nitrophenyl ring, which is further substituted with a chloromethanesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethanesulfonyl)-2-nitrophenyl thiocyanate typically involves the thiocyanation of a precursor compound. One common method is the reaction of 4-(Chloromethanesulfonyl)-2-nitrophenol with ammonium thiocyanate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile, under mild conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts can be optimized to minimize waste and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethanesulfonyl)-2-nitrophenyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation and Reduction: The nitro group can be reduced to an amine, while the thiocyanate group can be oxidized to form isothiocyanates or other sulfur-containing compounds
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst like copper(I) iodide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst
Major Products Formed
Substitution: Formation of new thiocyanate derivatives.
Oxidation: Formation of isothiocyanates.
Reduction: Formation of amines and other reduced derivatives
Applications De Recherche Scientifique
4-(Chloromethanesulfonyl)-2-nitrophenyl thiocyanate has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 4-(Chloromethanesulfonyl)-2-nitrophenyl thiocyanate involves its reactivity with nucleophiles and electrophiles. The thiocyanate group can participate in nucleophilic substitution reactions, while the nitro and chloromethanesulfonyl groups can undergo redox reactions. These interactions can lead to the formation of new compounds with diverse chemical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethanesulfonyl)-2-nitrophenyl isothiocyanate: Similar structure but with an isothiocyanate group instead of a thiocyanate group.
4-(Chloromethanesulfonyl)-2-nitrophenyl cyanate: Contains a cyanate group instead of a thiocyanate group
Uniqueness
The presence of both a thiocyanate and a nitro group allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
37779-87-6 |
|---|---|
Formule moléculaire |
C8H5ClN2O4S2 |
Poids moléculaire |
292.7 g/mol |
Nom IUPAC |
[4-(chloromethylsulfonyl)-2-nitrophenyl] thiocyanate |
InChI |
InChI=1S/C8H5ClN2O4S2/c9-4-17(14,15)6-1-2-8(16-5-10)7(3-6)11(12)13/h1-3H,4H2 |
Clé InChI |
RMPCVUHNMJVWLT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)CCl)[N+](=O)[O-])SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


